UCD74A HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

UCD74A HCl is a cell impermeant homolog of UCD38B, inhibitor of uPA (urokinase plasminogen activator).

Scientific Research Applications

Application in Cancer Research

- Caspase-Independent Cell Death in Cancer : A study highlights that UCD74A, when compared to its derivative UCD38B, exhibits minimal cytotoxic activity due to poor cell permeability. UCD38B induces caspase-independent death of cancer cells, suggesting a unique pathway for cell death distinct from UCD74A's effects (Leon et al., 2013).

Biological Denitrification Research

- Alternative Carbon Source for Biological Denitrification : Research has explored the use of soluble chemical oxygen demand (SCOD) released from physically disrupted activated sludge as an alternative carbon source for biological denitrification. This study provides insights into efficient waste management and environmental protection strategies, although it does not directly involve UCD74A HCl (Biradar et al., 2010).

Hepatocellular Carcinoma (HCC) Progression

- Inhibition of HCC Progression : A novel long noncoding RNA (lncRNA) named uc.134 has been identified to repress the progression of HCC by inhibiting CUL4A-mediated ubiquitination of LATS1, thereby increasing YAPS127 phosphorylation. This study provides a new perspective in the treatment of HCC, although it is indirectly related to UCD74A HCl (Ni et al., 2017).

Upconversion Luminescence Bioimaging

- In Vivo Bioimaging Applications : Research on upconversion nanophosphors (UCNPs) demonstrates their potential in sensitive bioimaging and monitoring of hazardous substances like methylmercury in live organisms. These studies, while not specific to UCD74A HCl, highlight the growing importance of nanotechnology in biological imaging and diagnostics (Liu et al., 2013), (Wang et al., 2013).

Photocatalytic Activity

- Photocatalysis with Ultrathin Nanosheets : The development of ultrathin urea-derived g-C3N4 nanosheets (UCNS) for visible-light-driven photocatalysis showcases advancements in materials science for environmental applications. Although not directly involving UCD74A HCl, this research adds to the broader understanding of nanotechnology's role in environmental remediation (Yang et al., 2017).

Modification of Upconversion Nanoparticles

- Functionalization of Upconversion Nanoparticles : Studies on modifying upconversion nanoparticles (UCNPs) for enhanced biocompatibility and functionality in various applications, such as biosensing and drug delivery, demonstrate the versatility of nanotechnology. These findings, while not specific to UCD74A HCl, are significant in the context of medical and environmental applications (Zhou et al., 2009).

properties

CAS RN |

1345838-99-4 |

|---|---|

Product Name |

UCD74A HCl |

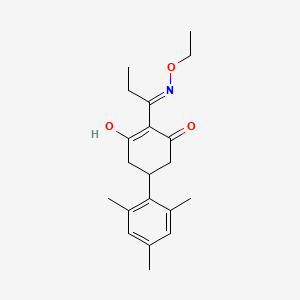

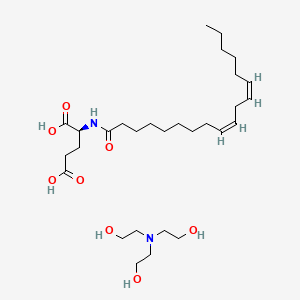

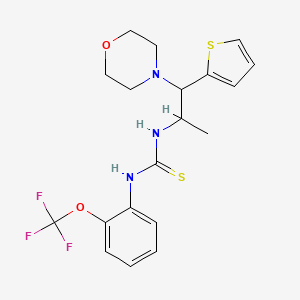

Molecular Formula |

C8H11Cl2N7O3 |

Molecular Weight |

324.12 |

IUPAC Name |

N-[6-Amino-5-[[(aminoiminomethyl)amino]carbonyl]-3-chloro-2-pyrazinyl]-glycine hydrochloride |

InChI |

InChI=1S/C8H10ClN7O3.ClH/c9-4-6(13-1-2(17)18)15-5(10)3(14-4)7(19)16-8(11)12;/h1H2,(H,17,18)(H3,10,13,15)(H4,11,12,16,19);1H |

InChI Key |

DAXTZYIVXWPBGS-UHFFFAOYSA-N |

SMILES |

O=C(O)CNC1=NC(N)=C(C(NC(N)=N)=O)N=C1Cl.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

UCD74A Hydrochloride; UCD74A HCl; UCD-74-A HCl; UCD 74 A HCl; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)